1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride
CAS No.: 568577-86-6
Cat. No.: VC2005421
Molecular Formula: C12H12Cl2N2OS
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568577-86-6 |
|---|---|
| Molecular Formula | C12H12Cl2N2OS |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | 3-benzyl-2-methylsulfanylimidazole-4-carbonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C12H11ClN2OS.ClH/c1-17-12-14-7-10(11(13)16)15(12)8-9-5-3-2-4-6-9;/h2-7H,8H2,1H3;1H |
| Standard InChI Key | AUZZRVMDIAHPNZ-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)Cl.Cl |
| Canonical SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)Cl.Cl |
Introduction
Chemical Identity and Structure
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride is defined by a specific arrangement of functional groups around an imidazole ring system. The compound belongs to the broader class of heterocyclic organic compounds containing nitrogen atoms in a five-membered aromatic ring structure.
The chemical structure incorporates several key functional groups: a benzyl substituent at the N-1 position, a methylsulfanyl (also called methylthio) group at the C-2 position, and a carbonyl chloride (acid chloride) group at the C-5 position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics.
Chemical Identifiers
The following table presents the essential chemical identifiers that uniquely define this compound:
| Parameter | Identifier |
|---|---|
| CAS Number | 568577-86-6 |
| Molecular Formula | C12H12Cl2N2OS |
| Molecular Weight | 303.201 g/mol |
| MDL Number | MFCD04974045 |
| InChI Key | AUZZRVMDIAHPNZ-UHFFFAOYSA-N |
| PubChem CID | 2795486 |
| IUPAC Name | 3-benzyl-2-methylsulfanylimidazole-4-carbonyl chloride;hydrochloride |
| SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)Cl.Cl |
The compound is also known by several synonyms including 1-benzyl-2-methylthio-1H-imidazole-5-carbonyl chloride hydrochloride and 3-benzyl-2-methylsulfanylimidazole-4-carbonyl chloride hydrochloride .
Physical Properties
The physical properties of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride are important for understanding its behavior in various chemical environments and applications.
Primary Physical Characteristics
The following table summarizes the key physical properties of this compound:
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Not specifically described in literature |
| Melting Point | 115°C |
| Molecular Weight | 303.21 g/mol |
| Purity (Commercial) | ≥97% |
| Typical Packaging | Amber glass bottle |
| CAS Minimum % | 96.5 |
| CAS Maximum % | 100.0 |
The compound is typically supplied as a solid with high purity (97% or greater) for research applications . The use of amber glass bottles for storage suggests potential sensitivity to light, which is common for compounds containing reactive functional groups such as acid chlorides .
Structural Characteristics
The presence of specific functional groups contributes significantly to the compound's chemical properties:
-
The imidazole ring provides a basic heterocyclic core with aromatic character.
-
The benzyl group contributes hydrophobicity and potential for π-π interactions.
-
The methylsulfanyl group introduces sulfur chemistry and potential for hydrogen bonding.
-
The carbonyl chloride group is highly reactive, making the compound valuable for derivatization reactions.
-
The hydrochloride salt form likely enhances water solubility compared to the free base.
| Supplier | Catalog Number | Available Quantities | Purity |
|---|---|---|---|
| Thermo Scientific/Fisher Scientific | 10117462 | 1 g, 5 g | ≥97% |
| Toronto Research Chemicals | B538083-50mg | 50 mg | Not specified |
| 001CHEMICAL | DY18N034 | Not specified | NLT 97% |
The compound is primarily marketed for research purposes, particularly in synthetic chemistry and pharmaceutical research . The typical quantities available (ranging from 50 mg to 5 g) suggest it is mainly used in laboratory-scale research rather than industrial applications.
Quality Specifications
Commercial suppliers typically provide the compound with the following specifications:
-
Purity: ≥97% (assay percentage range)
-
Packaging: Amber glass bottles
-
Formula Weight: 303.21
-
CAS Minimum Percentage: 96.5
-
CAS Maximum Percentage: 100.0
These specifications indicate standardized quality control measures across suppliers, ensuring consistency for research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume